molecular formula C8H9ClN2 B1489471 1-(4-Chloropyridin-2-YL)cyclopropanamine CAS No. 1060808-97-0

1-(4-Chloropyridin-2-YL)cyclopropanamine

Cat. No. B1489471
M. Wt: 168.62 g/mol
InChI Key: ZSFRKZNUNCLZIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Chloropyridin-2-YL)cyclopropanamine” is 168.62 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available.

Scientific Research Applications

Synthesis and Biological Applications

  • Herbicidal and Fungicidal Activities : Cyclopropanecarboxylic acid derivatives, including those related to 1-(4-Chloropyridin-2-yl)cyclopropanamine, have shown promising herbicidal and fungicidal activities. Specifically, compounds synthesized from cyclopropanecarboxylic acid demonstrated excellent herbicidal and fungicidal effects in preliminary biological tests (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

  • Insecticidal Activity : Dihydropiperazine neonicotinoid compounds, closely related to the chemical structure of interest, have shown to be effective insecticides. These compounds utilize a bioisosteric replacement strategy to achieve their insecticidal activity, highlighting the potential of cyclopropanamine derivatives in developing new pesticides (J. Samaritoni, D. Demeter, J. Gifford, G. B. Watson, M. Kempe, T. Bruce, 2003).

  • Antimicrobial and Nematicidal Activities : Polysubstituted cyclopropane derivatives synthesized through a one-pot tandem reaction have been evaluated for antimicrobial and nematicidal activities. Certain derivatives showed significant activity against bacterial and fungal strains, as well as nematicidal properties, demonstrating the compound's versatility in addressing various biological targets (Janardhan Banothu, S. Basavoju, Rajitha Bavantula, 2015).

Material Science and Chemical Synthesis

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridines, has been carried out using 2-chloropyridines, indicating the role of chloropyridine derivatives in the preparation of complex heterocyclic structures. These compounds are important in medicinal chemistry and materials science (Frédéric Vuillermet, Joanick Bourret, G. Pelletier, 2020).

  • Ultrasound-Assisted Synthesis : The use of ultrasound irradiation has been explored in the synthesis of indolizine and bis-indolizine derivatives from pyridinium ylides. This method demonstrates an innovative approach to chemical synthesis, potentially offering more efficient and eco-friendly alternatives (M. Abaszadeh, M. Seifi, 2014).

Safety And Hazards

The safety information available suggests that this compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with eyes, skin, or clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-6-1-4-11-7(5-6)8(10)2-3-8/h1,4-5H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFRKZNUNCLZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276777
Record name 1-(4-Chloro-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloropyridin-2-YL)cyclopropan-1-amine

CAS RN

1060808-97-0
Record name 1-(4-Chloro-2-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060808-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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